1,4-二氧杂环己烷-6-胺

描述

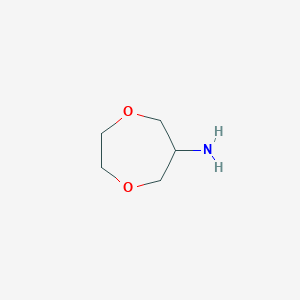

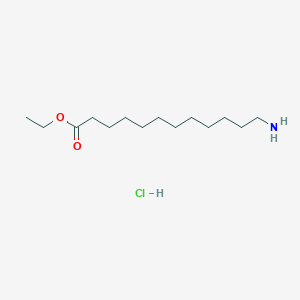

“1,4-Dioxepan-6-amine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a hydrocarbon group . The specific compound “1,4-Dioxepan-6-amine” has a molecular weight of 117.15 g/mol.

Synthesis Analysis

The synthesis of amines involves several methods, including the reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom . The specific structure of “1,4-Dioxepan-6-amine” would need to be determined through further analysis.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with alkyl halides . More specific information about the chemical reactions of “1,4-Dioxepan-6-amine” would require further investigation.

Physical And Chemical Properties Analysis

Amines have certain characteristic physical and chemical properties. For instance, they show up at 0.5-5.0 ppm in 1H NMR spectra, and carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra . The specific physical and chemical properties of “1,4-Dioxepan-6-amine” would need to be determined through further analysis.

科学研究应用

合成和材料化学

1,4-二氧杂环己烷-6-胺是化学工业中的关键中间体,特别是在聚酰胺、聚脲和聚环氧乙烷的合成中。这些材料在汽车、航空航天、建筑和健康领域都有应用。从各种生物质来源合成生物基胺,包括 1,4-二氧杂环己烷-6-胺,是一个不断发展的研究领域。这些胺被用作生物基聚合物的构建模块,这对于可持续材料的开发至关重要 (Froidevaux 等人,2016).

聚合过程

已经对通过脂肪酶催化的开环聚合将伯胺并入聚(1,5-二氧杂环己烷-2-酮)进行了研究。这种化学酶促策略允许将不同的胺并入聚合物中,展示了 1,4-二氧杂环己烷-6-胺在聚合物化学中的多功能性 (Marzorati 等人,2008).

嗅觉特性

1,4-二氧杂环己烷-6-胺衍生物因其嗅觉特性而受到研究。例如,2-丙基-1,4-二氧杂环己烷-6-酮具有绿色花香,带有茴香和肉桂的细微差别。这项研究强调了化学结构在决定化合物的嗅觉特征中的重要性 (Plummer 等人,2015).

药物应用

1,4-二氧杂环己烷-6-胺已在制药行业中得到探索。例如,与 1,4-二氧杂环己烷-6-胺结构相似的 1,4-二氧烷的衍生物已被设计为 N-甲基-d-天冬氨酸 (NMDA) 受体拮抗剂或 σ1 受体配体。这些化合物在治疗与这些受体相关的疾病中具有潜在应用 (Bonifazi 等人,2015).

分析化学

在分析化学中,1,4-二氧杂环己烷-6-胺衍生物用于含胺基代谢物的分析和定量。这在识别和定量分析广泛的生物学重要化合物中具有应用 (Boughton 等人,2011).

配位化学

已经研究了结构相关的化合物 1,4-二氮杂环己烷-6-胺的配位化学。这些化合物与各种金属形成配合物,在催化和材料科学中具有潜在应用 (Romba 等人,2006).

生物医学应用

1,4-二氧杂环己烷-6-胺衍生物已被研究用于生物医学应用。例如,纤维素衍生物的 Staudinger 还原已被用于生产胺化多糖,在药物输送和组织工程中具有潜在应用 (Fox & Edgar, 2012).

作用机制

Target of Action

The primary targets of Doxepin are the central nervous system’s biogenic amine reuptake, specifically norepinephrine and serotonin at synaptic nerve terminals .

Mode of Action

Doxepin increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane .

Biochemical Pathways

The affected pathways involve serotonin and norepinephrine reuptake inhibition, which leads to an increase in the synaptic concentration of these neurotransmitters. This can result in downstream effects such as mood elevation in cases of depression .

Pharmacokinetics

Doxepin is metabolized in the liver via CYP2C19 and 2D6, and its metabolites include N-desmethyldoxepin, which is active. It is excreted in the urine, with less than 3% as unchanged drug or N-desmethyldoxepin .

Result of Action

The molecular and cellular effects of Doxepin’s action include an increase in the synaptic concentration of serotonin and norepinephrine, which can lead to mood elevation in cases of depression .

Action Environment

The action, efficacy, and stability of Doxepin can be influenced by various environmental factors, including the patient’s overall health, presence of other medications, and genetic factors affecting drug metabolism .

安全和危害

未来方向

The future directions for research on “1,4-Dioxepan-6-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore potential applications of this compound in various fields .

属性

IUPAC Name |

1,4-dioxepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMWEUKFQJVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

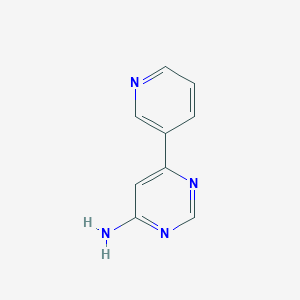

C1COCC(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)